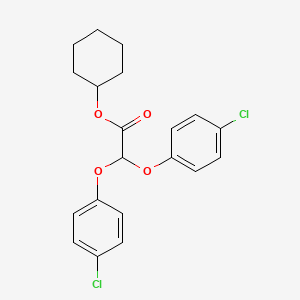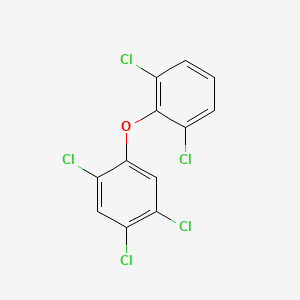
2,2',4,5,6'-Pentachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,5,6’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is known for its high degree of chlorination, which imparts unique chemical and physical properties. This compound is part of a larger group of chlorinated diphenyl ethers, which have been studied for their environmental persistence and potential biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5,6’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,4,5,6’-Pentachlorodiphenyl ether follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure consistent product quality. Safety measures are also in place to handle the toxic nature of chlorine gas and the resulting chlorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,4,5,6’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions include various hydroxylated, dechlorinated, and substituted diphenyl ethers. These products can have different physical and chemical properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
2,2’,4,5,6’-Pentachlorodiphenyl ether has been studied extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’,4,5,6’-Pentachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms. This persistence can lead to long-term biological effects, including disruption of endocrine function and other toxicological impacts .
Vergleich Mit ähnlichen Verbindungen
2,2’,4,5,6’-Pentachlorodiphenyl ether can be compared with other chlorinated diphenyl ethers, such as:
2,2’,4,4’,5-Pentachlorodiphenyl ether: Similar in structure but with different chlorine substitution patterns.
2,2’,4,4’,6-Pentachlorodiphenyl ether: Another isomer with a different arrangement of chlorine atoms.
2,2’,3,4,4’-Pentachlorodiphenyl ether: Differing in the position of chlorine atoms on the aromatic rings.
These compounds share some chemical properties but can have different biological and environmental effects due to their structural differences. The unique arrangement of chlorine atoms in 2,2’,4,5,6’-Pentachlorodiphenyl ether contributes to its specific reactivity and persistence .
Eigenschaften
CAS-Nummer |
130892-67-0 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,4-trichloro-5-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H |
InChI-Schlüssel |
BOJBTUWEQMUWHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



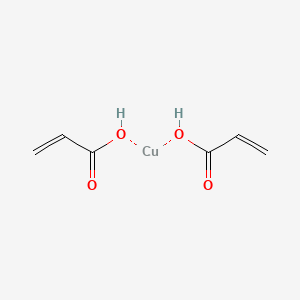
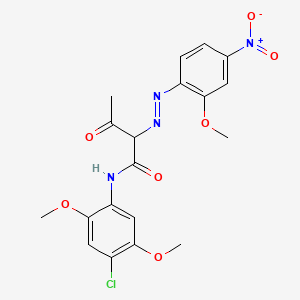
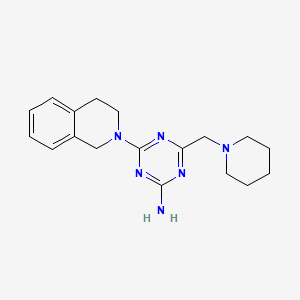
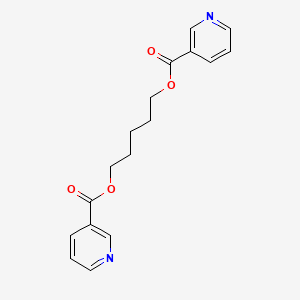
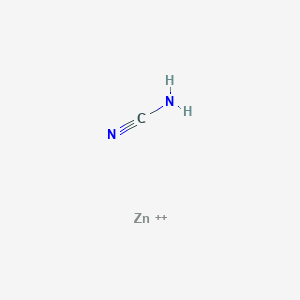
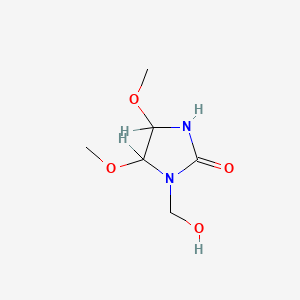
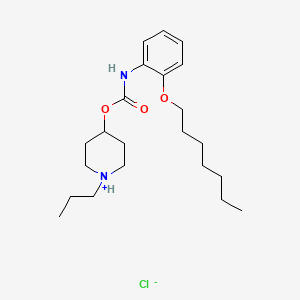
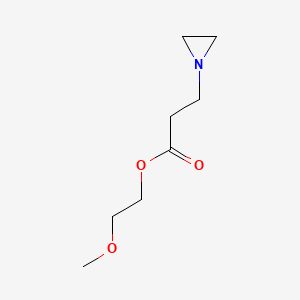

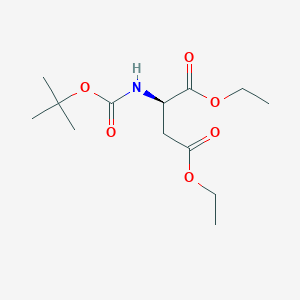

![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
